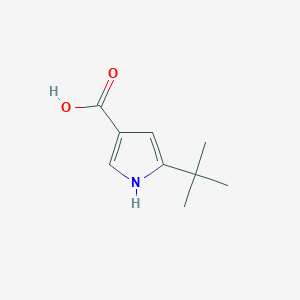

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid, also known as tBPC, is a pyrrole derivative that has gained attention in the scientific community due to its potential application in various fields. tBPC is a small molecule that has a unique structure, and its synthesis method is relatively simple.

Scientific Research Applications

Synthesis and Building Block Applications

- 5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid and its derivatives have been extensively studied for their utility in organic synthesis. A notable example is the regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, which demonstrates the ability of the tert-butyl group to direct selective substitutions, an important aspect in complex organic syntheses (Nguyen, Schiksnis, & Michelotti, 2009).

Precursor to Prodigiosin Analogs

- Derivatives of this compound have been used in reactions with singlet oxygen to yield 5-substituted pyrroles. These products, including α,α′-bipyrroles, serve as precursors for prodigiosin and its analogs, which have various biological activities (Wasserman et al., 2004).

Continuous Flow Synthesis of Pyrrole Derivatives

- A novel methodology for the continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates has been developed. This method, involving in situ hydrolysis of tert-butyl esters, is significant for the streamlined synthesis of pyrrole-3-carboxamides, including certain CB1 inverse agonists (Herath & Cosford, 2010).

Development of Heterocyclic Structures

- Studies have shown the potential of tert-butyl pyrrole derivatives in forming complex heterocyclic structures. For instance, flash vacuum pyrolysis of certain tert-butyl aminoacetates has led to the formation of unstable hydroxy pyrroles, which react with electrophiles to produce novel compounds like pyrano[3,2-b]pyrrol-5(1H)-one (Hill et al., 2009).

Fluorinated Pyrrole Derivatives

- Research has focused on the synthesis of fluorinated pyrrole carboxylic acid esters, highlighting the potential of pyrrole derivatives in medicinal chemistry. These studies involve reactions with azomethine ylides and subsequent modifications, opening pathways to novel pyrrole compounds (Dolbier & Zheng, 2009).

properties

IUPAC Name |

5-tert-butyl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)7-4-6(5-10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSJCFWMGDKZTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)

![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)

![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2586443.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2586449.png)

![1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2586451.png)